2-Fluoro-3-(trifluoromethyl)benzaldehyde

Catalog No.
S708212
CAS No.
112641-20-0
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-(trifluoromethyl)benzaldehyde

CAS Number

112641-20-0

Product Name

2-Fluoro-3-(trifluoromethyl)benzaldehyde

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H

InChI Key

XDMZVNQKVMTCSP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C=O

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C=O

Synthesis and Characterization:

-Fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the chemical formula C₈H₄F₄O. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including:

  • Palladium-catalyzed cross-coupling reactions [].
  • Vilsmeier-Haack formylation [].

These studies typically report the product yield, physical properties (melting point, boiling point, refractive index, etc.), and spectral data (NMR, IR) for characterization purposes [, ].

Potential Applications:

Due to the presence of the fluorine and trifluoromethyl groups, 2-Fluoro-3-(trifluoromethyl)benzaldehyde possesses interesting electronic and lipophilic properties, which could potentially be exploited in various research areas:

  • Medicinal Chemistry: The introduction of fluorine and trifluoromethyl moieties is a common strategy in medicinal chemistry to improve the potency, selectivity, and metabolic stability of drug candidates []. However, there are no reported studies investigating the use of 2-Fluoro-3-(trifluoromethyl)benzaldehyde as a starting material for drug discovery.
  • Material Science: Fluorinated and trifluoromethylated aromatic compounds are often used in the development of functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and polymers []. While 2-Fluoro-3-(trifluoromethyl)benzaldehyde itself has not been extensively explored in this context, its unique properties could offer potential for further investigation.

Molecular Structure Analysis

The key feature of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is its aromatic ring structure with a formyl group (CHO) attached at one position and a fluorine (F) and a trifluoromethyl (CF3) group at the other two positions (see Figure 1). The numbering system follows standard aromatic ring notation.

[Insert Figure 1: Molecular structure of 2-Fluoro-3-(trifluoromethyl)benzaldehyde]

  • The presence of the electron-withdrawing fluorine and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution reactions [1]. This can be advantageous in designing molecules with specific reactivity patterns.
  • The formyl group is a reactive electrophile and can participate in various condensation reactions for further functionalization [2].

Chemical Reactions Analysis

  • Aldol condensation: The formyl group can undergo aldol condensation with ketones or other aldehydes to form β-hydroxy carbonyl compounds [2].
R-CHO + CH3COCH3 -> CH3CH(OH)CH2COCH3 (R = 2-Fluoro-3-(trifluoromethyl)phenyl)
  • Wittig reaction: The aldehyde functionality can participate in the Wittig reaction with phosphonium ylides to form alkenes [2].
R-CHO + Ph3P=CH(CH2)COOR -> R-CH=CH(CH2)COOR (R = 2-Fluoro-3-(trifluoromethyl)phenyl, Ph = Phenyl)
  • Reductive amination: The formyl group can be converted to a primary amine through reductive amination reactions [2].

These are just a few examples, and the actual reactivity of the compound may depend on the reaction conditions and presence of other reagents.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to its high molecular weight (around 192 g/mol) [1].
  • Melting point: Expected to be above room temperature due to the presence of the aromatic ring.
  • Boiling point: Expected to be high due to the combined effect of the aromatic ring and the formyl group.
  • Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, or acetone due to the aromatic character. Solubility in water would be limited due to the hydrophobic nature of the molecule.
  • Stability: The compound is expected to be stable under normal storage conditions. However, the formyl group can be susceptible to nucleophilic attack under specific conditions.

Data source

[1] PubChem

Currently, there is no scientific literature available describing a specific mechanism of action for 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • The compound may be flammable, so proper handling near heat sources is necessary.
  • Dispose of waste according to local regulations for hazardous materials.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-3-(trifluoromethyl)benzaldehyde

Dates

Modify: 2023-08-15

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